Technical Whitepaper: Safety Data, Toxicity Profiling, and Application of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one
Executive Summary 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (CAS: 1021083-28-2) is a specialized, bifunctional synthetic intermediate utilized in advanced chemical biology and drug discovery . Its molecula...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (CAS: 1021083-28-2) is a specialized, bifunctional synthetic intermediate utilized in advanced chemical biology and drug discovery . Its molecular architecture integrates three distinct pharmacophoric elements: a solubility-enhancing morpholine ring, a secondary aniline linkage, and a terminal alkyne. This whitepaper provides an authoritative breakdown of its physicochemical properties, predicted mechanistic toxicity, and self-validating experimental workflows for its deployment as a bioorthogonal probe.
Chemical Identity & Physicochemical Data
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in aqueous assay buffers and organic solvent systems. The morpholine moiety ensures moderate aqueous solubility, while the ethynylphenyl group drives its lipophilicity.
Table 1: Identification and Physicochemical Properties
As a "Research Use Only" (RUO) chemical, empirical in vivo toxicity data is limited. However, based on the structural alerts inherent to aniline and alkyne derivatives, the following Global Harmonized System (GHS) hazard classifications are predicted and must dictate laboratory handling protocols.
Predicted GHS Classifications
H315 (Skin Irritation - Category 2): The secondary amine acts as a mild base and potential skin sensitizer.
H319 (Serious Eye Irritation - Category 2A): Direct contact can cause localized protein denaturation in the corneal epithelium.
H335 (Respiratory Irritation - Category 3): Inhalation of aerosolized powder may irritate mucosal membranes.
Mandatory Handling Protocols
Engineering Controls: Manipulation of the dry powder must occur within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation exposure.
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. Due to the permeation risk of organic solvents often used to dissolve this compound (e.g., DMSO, DMF), double-gloving is recommended during stock solution preparation.
Mechanistic Toxicity & ADME Profile
For drug development professionals, the metabolic fate of a compound dictates its viability. The structural motifs of 2-[(3-ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one present specific metabolic liabilities that must be profiled during early ADME-Tox screening.
Terminal Alkyne (Mechanism-Based Inhibition): Terminal alkynes are notorious for acting as mechanism-based inactivators (MBIs) of Cytochrome P450 (CYP) enzymes. Upon oxidation by the CYP heme iron, the alkyne forms a highly reactive ketene or oxirene intermediate. This intermediate can covalently alkylate the apoenzyme or the heme prosthetic group, leading to irreversible enzyme inactivation and potential drug-drug interactions (DDIs).
Secondary Aniline: Anilines are susceptible to N-hydroxylation by hepatic CYP450s. This is followed by phase II conjugation or further oxidation into reactive nitroso species, which are known culprits for idiosyncratic drug toxicity and methemoglobinemia. However, the electron-withdrawing nature of the meta-ethynyl group may partially deactivate the aromatic ring, slowing the rate of toxic bioactivation.
Morpholine Ring: Frequently incorporated into kinase inhibitors to modulate pKa and improve solubility, the morpholine ring is generally metabolically stable. It is primarily subject to slow N-dealkylation or morpholine ring-opening via oxidative pathways.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causal explanation, and built-in controls guarantee that the resulting data is an artifact-free reflection of the compound's biological activity.
Protocol A: Bioorthogonal Target Profiling via CuAAC (Click Chemistry)
The terminal alkyne makes this compound an ideal probe for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to identify intracellular protein targets.
Step 1: Live-Cell Incubation. Incubate cells with 10 µM of the compound for 4 hours. Causality: Allows the probe sufficient time to penetrate the cell membrane and equilibrate with its intracellular targets.
Step 2: Mild Lysis. Lyse cells using an NP-40 based buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl). Causality: NP-40 is a non-ionic detergent that extracts proteins while preserving native protein-probe interactions without causing harsh denaturation.
Step 3: CuAAC Reaction. To the lysate, add 100 µM Azide-Fluorophore, 1 mM CuSO₄, 100 µM THPTA ligand, and 1 mM Sodium Ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I). THPTA is a water-soluble ligand that stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample.
Step 4: Self-Validation (Negative Control). Run a parallel lysate sample omitting CuSO₄. Causality: This "No-Copper" control differentiates true covalent click-conjugation from the non-specific background binding of the azide-fluorophore to the proteome.
To empirically test the hypothesis that the terminal alkyne acts as a CYP450 mechanism-based inactivator.
Step 1: Pre-incubation. Incubate 1 µM of the compound with Human Liver Microsomes (HLMs, 1 mg/mL) in phosphate buffer (pH 7.4) for 5 minutes at 37°C. Causality: Establishes baseline reversible inhibition before metabolism begins.
Step 2: Metabolic Activation. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor required for CYP450 catalytic turnover; without it, MBI cannot occur.
Step 3: Kinetic Sampling. Remove 50 µL aliquots at 0, 10, 20, and 30 minutes, immediately quenching them into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target timepoint for accurate LC-MS/MS kinetic profiling.
Step 4: Self-Validation (Positive Control). Run a parallel assay using 1-aminobenzotriazole (1-ABT). Causality: 1-ABT is a universally recognized pan-CYP suicide inhibitor. Its inclusion validates the metabolic competency and specific activity of the HLM batch used in the assay.
Systems & Pathway Visualizations
CYP450-mediated metabolic pathways and potential reactive intermediates.
Self-validating CuAAC workflow for bioorthogonal target identification.
References
Exploratory
Pharmacokinetic properties of morpholine derivatives containing ethynylphenyl groups
Pharmacokinetic Profiling of Morpholine Derivatives Containing Ethynylphenyl Groups: A Technical Guide Executive Summary As a Senior Application Scientist navigating the complexities of drug design, I frequently evaluate...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacokinetic Profiling of Morpholine Derivatives Containing Ethynylphenyl Groups: A Technical Guide
Executive Summary
As a Senior Application Scientist navigating the complexities of drug design, I frequently evaluate the delicate balance between target affinity and systemic exposure. Morpholine derivatives containing ethynylphenyl groups represent a highly privileged class of small molecules, frequently utilized in the development of targeted therapies such as kinase and LpxC inhibitors[1]. This whitepaper deconstructs the pharmacokinetic (PK) properties of this specific chemical scaffold. By analyzing the causality behind its absorption, distribution, metabolism, and excretion (ADME) profile, we establish a robust framework for optimizing these derivatives from early in vitro screening to in vivo validation.
Chemical Rationale: The Morpholine-Ethynylphenyl Scaffold
The pharmacokinetic behavior of any molecule is fundamentally dictated by its physicochemical properties. The combination of a morpholine ring and an ethynylphenyl moiety creates a highly effective "push-pull" system for drug delivery and target engagement:
The Morpholine Ring (The Hydrophilic Driver): Morpholine is a six-membered heterocycle containing an ether oxygen and an amine nitrogen. The nitrogen acts as a basic center (pKa ~8.3), allowing the molecule to become protonated at physiological pH[2]. This ionization significantly enhances the aqueous solubility of the parent molecule, which is a critical prerequisite for gastrointestinal dissolution and oral bioavailability[2].
The Ethynylphenyl Group (The Lipophilic Anchor): The ethynylphenyl moiety provides a rigid, linear, and highly lipophilic vector. The alkyne spacer projects the phenyl ring deep into narrow hydrophobic pockets (e.g., the ATP-binding cleft of kinases), while its electron-rich triple bond participates in essential
π−π
or cation-
π
interactions[1]. However, this extreme lipophilicity must be counterbalanced to prevent the molecule from becoming a "brick dust" compound—which is precisely why the hydrophilic morpholine ring is synthetically attached[3].
Physicochemical Drivers of ADME
The structural dichotomy of this scaffold directly dictates its systemic journey:
Absorption: The combination of a basic morpholine and a lipophilic ethynylphenyl group typically results in a compound with moderate to high oral bioavailability (often ~60%)[4]. The morpholine ensures dissolution in gastric fluids, while the lipophilic ethynylphenyl moiety drives passive permeability across the intestinal epithelium[5].
Distribution: These derivatives exhibit a remarkably large volume of distribution (Vd), often exceeding the volume of total body water by at least 3-fold[6]. The high lipophilicity of the ethynylphenyl group drives extensive tissue partitioning. Furthermore, these compounds are typically highly protein-bound (~95%) to plasma albumin and
α
1-acid glycoprotein[4]. In specific structural configurations, this lipophilicity allows the compound to penetrate the blood-brain barrier, making the scaffold viable for central nervous system (CNS) targets[5].
Metabolism of morpholine-ethynylphenyl derivatives is primarily hepatic and heavily reliant on Cytochrome P450 (CYP) enzymes. The morpholine ring, while beneficial for solubility, is highly susceptible to oxidative metabolism[2].
The primary biotransformation is mediated by CYP3A4 , with CYP2D6 playing a secondary role[4]. The classic metabolic pathway involves the oxidative cleavage and opening of the morpholine ring, leading to inactive metabolites, or N-dealkylation[5]. Conversely, the ethynylphenyl group is generally more metabolically stable than unbranched aliphatic chains, though it can undergo minor hydroxylation[1]. Excretion of the unchanged parent and its metabolites occurs predominantly via the biliary/fecal route, with only a minor fraction cleared renally[6].
Primary CYP450 metabolic pathways for morpholine-ethynylphenyl derivatives.
Experimental Workflows for PK Profiling
To confidently advance a morpholine-ethynylphenyl hit to a lead candidate, a rigorous, self-validating experimental workflow is required.
Workflow for evaluating the pharmacokinetic properties of synthesized derivatives.
Protocol: In Vitro Microsomal Stability and Metabolite Identification
This protocol is designed as a self-validating system to ensure that observed degradation is strictly enzymatic and not an artifact of chemical instability.
Matrix Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 1 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl
2
.
Compound Addition: Spike the morpholine-ethynylphenyl derivative to a final concentration of 1 µM. Critical Causality: Keep the organic solvent (DMSO) concentration below 0.1% to prevent the artificial inhibition of CYP enzymes.
Self-Validating Controls:
Positive Control: Run a parallel assay with Verapamil (a known CYP3A4 substrate) to validate the enzymatic viability of the microsomes.
Negative Control: Run a parallel assay of the test compound without the NADPH cofactor. If degradation occurs here, the compound is chemically unstable, not metabolically cleared.
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
Termination & Extraction: At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. This instantly precipitates the proteins and terminates the reaction.
Bioanalysis: Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Quantitative PK Parameters
Based on historical data from analogous targeted therapies, the table below summarizes the expected pharmacokinetic parameters for optimized morpholine-ethynylphenyl derivatives[4],[6].
Pharmacokinetic Parameter
Typical Range
Causality / Structural Driver
Oral Bioavailability (F%)
45% - 65%
The morpholine ring enhances aqueous solubility; the ethynylphenyl group ensures intestinal cell permeability.
Volume of Distribution (Vd)
3.5 - 5.2 L/kg
High lipophilicity of the ethynylphenyl group drives extensive tissue and lipid partitioning.
Clearance (CL)
12 - 25 mL/min/kg
Moderate hepatic clearance is primarily driven by CYP3A4-mediated oxidation of the morpholine ring.
Strong hydrophobic interactions between the ethynylphenyl moiety and plasma albumin/
α
1-acid glycoprotein.
Conclusion
The morpholine-ethynylphenyl scaffold is a masterclass in structural compromise. By pairing a highly soluble, basic heterocycle with a rigid, lipophilic anchor, drug developers can achieve a molecule that not only binds deeply into hydrophobic target pockets but also possesses the necessary ADME properties to survive the systemic circulation. Understanding the CYP3A4-driven metabolic liabilities of the morpholine ring, while leveraging the distribution advantages of the ethynylphenyl group, is the key to successfully translating these derivatives from the bench to the clinic.
Application Note and Protocol: Preparation of Stock Solutions of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one for In Vitro Cell-Based Assays
Abstract: The successful application of small molecule inhibitors in cell-based assays is fundamentally dependent on the accurate and reproducible preparation of stock solutions. Improper handling, dissolution, or storag...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The successful application of small molecule inhibitors in cell-based assays is fundamentally dependent on the accurate and reproducible preparation of stock solutions. Improper handling, dissolution, or storage can lead to significant variability in experimental outcomes, including loss of compound potency and misleading results. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions for the small molecule, 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one. The protocols herein are designed to ensure solution integrity, maximize compound stability, and promote experimental consistency.
Compound-Specific Information & Physicochemical Properties
Before any experimental work, it is critical to understand the fundamental properties of the compound. This information is essential for accurate calculations and selecting the appropriate handling procedures.
Calculated from formula; always verify with supplier's Certificate of Analysis (CofA).
Purity
>95% (Typical)
Crucial: Always confirm with the supplier-provided Certificate of Analysis (CofA) or Technical Data Sheet (TDS). Purity affects the actual concentration.
Appearance
Typically a solid powder.
Visually inspect the compound upon receipt.
Solubility
DMSO is the recommended solvent. Insoluble in aqueous solutions.[1]
While specific solubility data is not publicly available, compounds of this nature are typically highly soluble in Dimethyl Sulfoxide (DMSO). Always consult the manufacturer's TDS for specific solubility information (e.g., mg/mL or molarity).
Storage (as powder)
Store at -20°C, protected from light.
Long-term stability is best maintained under these conditions.[2]
Rationale and Key Scientific Considerations
A robust protocol is built on understanding the causality behind each step. The choices made during stock solution preparation directly impact the quality of the resulting data.
Solvent Selection (The DMSO Standard): Dimethyl Sulfoxide (DMSO) is the solvent of choice for the vast majority of non-polar, small-molecule inhibitors used in cell culture.[3][4] Its high solubilizing power allows for the creation of concentrated stock solutions (typically ≥10 mM). This is critical for minimizing the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[4][5] Always use anhydrous, cell culture-grade DMSO to prevent compound degradation or precipitation caused by moisture absorption.[6]
The 10 mM Primary Stock: Preparing a high-concentration primary stock (e.g., 10 mM) is a standard practice.[2] It provides a convenient starting point for serial dilutions to achieve a wide range of final working concentrations (from nM to µM). This approach ensures that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically well below the cytotoxic threshold of 0.1-0.5%.[2][5]
The Peril of Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary cause of compound degradation and precipitation.[5][7] Each cycle can introduce moisture and decrease the solubility of the compound, leading to a reduction in its effective concentration and potency. The gold standard to mitigate this is to aliquot the primary stock solution into single-use volumes.[2][7]
Experimental Controls (The Vehicle Control): Since the compound is delivered to the cells in a solvent (DMSO), it is imperative to include a "vehicle control" in all experiments. This control group consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the compound. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself.
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Detailed Step-by-Step Protocol
This protocol is designed for preparing a 10 mM primary stock solution, a common and versatile concentration for cell-based assays.[2]
Part A: Calculation for 10 mM Stock Solution
The fundamental formula for calculating the mass required is:
Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Worked Example (to prepare 1 mL of 10 mM stock):
Desired Concentration: 10 mM = 0.010 mol/L
Volume: 1 mL = 0.001 L
Molecular Weight (MW): 244.29 g/mol
Mass (mg) = 0.010 mol/L × 0.001 L × 244.29 g/mol × 1000 mg/g = 2.44 mg
Part B: Preparation of the 10 mM Primary Stock Solution
Preparation: Before opening the vial, centrifuge it briefly (e.g., 1000 xg for 1 minute) to ensure all the powder is collected at the bottom.[5][8]
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass (e.g., 2.44 mg) of the compound directly into the tared tube.
Expert Tip: For small quantities (<10 mg), it is often recommended to dissolve the entire contents of the supplier's vial to avoid weighing errors and material loss.[3][5] In this case, adjust the volume of DMSO accordingly. For example, if the vial contains 5 mg of compound, add 2.05 mL of DMSO to achieve a 10 mM concentration.
Dissolution: Add the calculated volume of anhydrous, cell culture-grade DMSO (e.g., 1 mL for 2.44 mg) to the tube containing the compound.
Mixing: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.[1] Visually inspect the solution against a light source to ensure there are no visible particulates.
Gentle Assistance (If Necessary): If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[7] Allow the solution to return to room temperature before proceeding.
Part C: Aliquoting and Storage
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately dispense the 10 mM primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[5][7]
Labeling: Label each aliquot clearly with:
Compound Name
Concentration (10 mM)
Solvent (DMSO)
Date of Preparation
Storage: Store the aliquots at -20°C for short-term (≤ 1 month) or -80°C for long-term (≥ 6 months) storage .[5][7] Protect the vials from light.
Part D: Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the primary stock solution.
Example: Preparing a 10 µM working solution in 10 mL of cell culture medium:
Thaw: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
Final Dilution: Add 10 µL of the 10 mM stock solution to 10 mL of your complete cell culture medium. Mix gently by pipetting or inverting. The solution is now ready for addition to cells.
Final DMSO Concentration: The final concentration of DMSO in this example is 0.1% (10 µL in 10,000 µL), which is generally well-tolerated by most cell lines.[2]
Protocol & Application Notes: Fluorescent Labeling of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one via Copper-Catalyzed Click Chemistry
An Application Guide for Researchers Introduction: Illuminating Small Molecules for Biological Discovery The functional analysis of small molecules in biological systems is a cornerstone of modern drug discovery and chem...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Introduction: Illuminating Small Molecules for Biological Discovery
The functional analysis of small molecules in biological systems is a cornerstone of modern drug discovery and chemical biology.[1][2] Visualizing the journey of a molecule—its cellular uptake, subcellular localization, and interaction with target biomolecules—provides invaluable mechanistic insights.[][] Fluorescent labeling is a highly sensitive and non-invasive technique that transforms a small molecule into a probe, enabling its detection and tracking using methods like fluorescence microscopy and flow cytometry.[][5]
This guide details the conjugation of 2-[(3-ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one, a molecule featuring a terminal alkyne group, to a variety of fluorescent azide dyes.[6] The terminal alkyne serves as a chemical handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier reaction in the "click chemistry" ligation toolkit.[7][8][9] The CuAAC reaction is exceptionally well-suited for this purpose due to its high specificity, quantitative yields, mild aqueous reaction conditions, and the chemical stability of the resulting triazole linker.[10][11] This bioorthogonal reaction, meaning it does not interfere with native biological functional groups, ensures that the fluorescent dye is attached specifically at the intended alkyne site.[7][12]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals, covering the underlying principles, detailed step-by-step protocols for synthesis and purification, and methods for the characterization of the final fluorescent probe.
Principle of the Method: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[9][10] The reaction's power lies in the use of a copper(I) catalyst, which accelerates the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction.[10][13]
The key components of the reaction are:
Alkyne Moiety: 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one provides the terminal alkyne functional group.
Azide Moiety: A fluorescent dye chemically modified to include an azide group (e.g., Cy5-Azide, FAM-Azide).[14]
Copper(I) Catalyst: The catalytically active species. It is most conveniently generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[15][16]
Accelerating Ligand: The efficiency and biocompatibility of the reaction are dramatically improved by the use of a copper-chelating ligand.[17] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) stabilize the Cu(I) oxidation state, prevent oxidative damage to biomolecules, and increase the reaction rate.[18][19][20] BTTAA, a third-generation ligand, is particularly effective at low copper concentrations, enhancing biocompatibility.[18][19]
The catalytic cycle, depicted below, involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle before undergoing reductive elimination to release the triazole product and regenerate the Cu(I) catalyst.
Figure 1. Simplified catalytic cycle of the CuAAC reaction.
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis/Fluorescence detectors
Mass Spectrometer (e.g., ESI-MS)
UV-Vis Spectrophotometer
Fluorometer or plate reader with fluorescence capabilities
Experimental Protocols
This section provides a comprehensive workflow from reagent preparation to the final characterization of the fluorescent conjugate.
Figure 2. Overall experimental workflow for fluorescent conjugation.
Protocol 1: Preparation of Stock Solutions
Causality: Accurate stock solutions are critical for stoichiometric control and reaction reproducibility. DMSO is used for water-insoluble compounds, while aqueous solutions are prepared for the catalyst and reducing agent.
Alkyne Stock (10 mM): Dissolve 2.44 mg of 2-[(3-ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (MW: 244.29 g/mol ) in 1.0 mL of anhydrous DMSO.
Azide Dye Stock (10 mM): Prepare a 10 mM solution of the chosen fluorescent azide dye in anhydrous DMSO. Note: Protect from light by wrapping the vial in aluminum foil.
Copper(II) Sulfate Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of ddH₂O.
Ligand Stock (50 mM): Prepare a 50 mM solution of THPTA or BTTAA in ddH₂O.
Sodium Ascorbate Stock (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of ddH₂O. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes in solution.
Causality: The ligand and copper are pre-mixed to ensure the formation of the catalytic complex before addition to the reaction.[16][21] Sodium ascorbate is added last to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[15] The reaction is protected from light to prevent photobleaching of the fluorescent dye.
In a 1.5 mL microcentrifuge tube, add the following:
10 µL of 10 mM Alkyne Stock (Final concentration: 1 mM)
12 µL of 10 mM Azide Dye Stock (1.2 equivalents; Final concentration: 1.2 mM)
51.5 µL of ddH₂O/DMSO (adjust solvent ratio as needed for solubility, e.g., 1:1 v/v)
In a separate "catalyst premix" tube, combine:
2.5 µL of 20 mM CuSO₄ Stock
5.0 µL of 50 mM Ligand Stock
Vortex briefly. This creates a 1:5 ratio of Copper to Ligand, which protects the catalyst and accelerates the reaction.[15][21]
Add the 7.5 µL of catalyst premix to the main reaction tube. (Final copper concentration: 0.5 mM).
Add 10 µL of freshly prepared 100 mM Sodium Ascorbate Stock to initiate the reaction. (Final concentration: 10 mM).
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
Protocol 3: Purification by Reversed-Phase HPLC
Causality: Purification is essential to remove unreacted starting materials, excess reagents, and the copper catalyst, which can quench fluorescence. RP-HPLC separates molecules based on hydrophobicity, effectively isolating the more hydrophobic fluorescent conjugate from the less hydrophobic starting materials.[22]
Sample Preparation: Dilute the 100 µL reaction mixture with 100 µL of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
HPLC Conditions (General Example):
Column: C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: ddH₂O + 0.1% TFA
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA
Gradient: Start at 5% B, ramp to 95% B over 30 minutes.
Flow Rate: 1.0 mL/min
Detection: Monitor at the absorbance maximum of the dye (e.g., ~495 nm for FAM, ~650 nm for Cy5) and a second wavelength (e.g., 254 nm).
Fraction Collection: Collect the fluorescent peak corresponding to the product. The product should have a longer retention time than the unreacted small molecule and dye.
Solvent Removal: Lyophilize (freeze-dry) the collected fractions to remove the HPLC solvents and obtain the pure product as a solid.
Protocol 4: Characterization of the Fluorescent Conjugate
Causality: A multi-faceted characterization approach provides irrefutable evidence of a successful conjugation.
Mass Spectrometry:
Dissolve a small amount of the purified product in a suitable solvent (e.g., 50% ACN/water).
Analyze using ESI-MS in positive ion mode.
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of the final conjugate. (See Table 3).
Analytical HPLC:
Inject the purified product onto the HPLC using the same method as for purification.
Expected Result: A single, sharp peak at the expected retention time, indicating high purity.
Photophysical Characterization:
Prepare a dilute solution of the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4).
Measure the absorbance spectrum using a UV-Vis spectrophotometer to find the absorbance maximum (λ_abs).
Measure the fluorescence emission spectrum using a fluorometer by exciting at λ_abs. This will determine the emission maximum (λ_em).
Expected Result: The conjugate will exhibit the characteristic spectral properties of the chosen fluorescent dye.
Data Presentation and Interpretation
Table 1: Properties of Selected Commercial Fluorescent Azide Dyes
Table 3: Hypothetical Characterization Data for a 5-FAM Conjugate
Analysis Method
Expected Result
Interpretation
Mass Spec (ESI-MS)
Calculated [M+H]⁺: 706.28
Observed [M+H]⁺: 706.3
Analytical HPLC
Single peak at R_t = 18.5 min
Purity > 95%
UV-Vis Spectroscopy
λ_abs = 495 nm
Matches the absorbance maximum of fluorescein.
Fluorescence Spec.
λ_em = 518 nm (Excitation at 495 nm)
Matches the emission maximum of fluorescein.
Troubleshooting
Figure 3. Troubleshooting guide for common issues.
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a robust and highly efficient method for conjugating 2-[(3-ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one to a wide array of fluorescent azide dyes. The protocols outlined in this guide offer a validated workflow for the synthesis, purification, and characterization of the resulting fluorescent probes. These probes are valuable tools for investigating the biological activity of the parent molecule, enabling high-resolution imaging and quantitative analysis in complex biological environments.[][25] The modularity of the click chemistry approach allows for the straightforward generation of a panel of probes with diverse photophysical properties, tailored to specific experimental needs.[13]
References
Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]
SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). Retrieved from [Link]
Jena Bioscience. (n.d.). Azide-containing Fluorescent Dyes. Retrieved from [Link]
Loudet, J. C., & Burgess, K. (2018). Small-molecule fluorescent probes and their design. Chemical Society Reviews, 47(1), 21-39. Retrieved from [Link]
Rajapaksha, A. A., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules, 27(14), 4536. Retrieved from [Link]
Jun, J. V., et al. (2020). Rational design of small molecule fluorescent probes for biological applications. Organic & Biomolecular Chemistry, 18(30), 5747-5763. Retrieved from [Link]
Dadashpour, M., et al. (2024). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology. Retrieved from [Link]
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
Davis, L. M., & Heikal, A. A. (2010). Identification of single fluorescent labels using spectroscopic microscopy. Applied Spectroscopy, 64(2), 115-125. Retrieved from [Link]
ResearchGate. (n.d.). Accelerating ligands for CuAAC reactions. Retrieved from [Link]
Jiang, H., et al. (2021). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Frontiers in Chemistry, 9, 710808. Retrieved from [Link]
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
Adhikari, S. (2022). Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Freie Universität Berlin. Retrieved from [Link]
Samorodov, A. V., et al. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. Analytical Chemistry, 90(17), 10464-10471. Retrieved from [Link]
Thoreauchem. (n.d.). 2-[(3-ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one-1021083-28-2. Retrieved from [Link]
Reiriz, C., et al. (2019). Determination of the ratio of fluorophore/nanoparticle for fluorescence-labelled nanoparticles. Analyst, 144(7), 2269-2276. Retrieved from [Link]
Piloto, A. M., et al. (2004). Synthesis and spectral characterization of a fluorescent marker. Molecular Diversity Preservation International. Retrieved from [Link]
Nguyen, T., et al. (2006). An affinity-based method for the purification of fluorescently-labeled biomolecules. Bioconjugate Chemistry, 17(4), 869-872. Retrieved from [Link]
Liénard, B. M. R., et al. (2018). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules, 23(10), 2465. Retrieved from [Link]
Iwata, T., et al. (2021). Small-Scale Preparation of Fluorescently Labeled Chemical Probes from Marine Cyclic Peptides, Kapakahines A and F. Marine Drugs, 19(2), 79. Retrieved from [Link]
Oki, K. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 5, 396. Retrieved from [Link]
Advanced Application Note: Integrating 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one in Target Engagement and Profiling Assays
Executive Summary & Mechanistic Rationale In modern drug discovery, validating that a small molecule engages its intended target within a complex cellular environment is a critical milestone. This application note detail...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern drug discovery, validating that a small molecule engages its intended target within a complex cellular environment is a critical milestone. This application note details the integration of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (hereafter referred to as EAM-1 ) into Activity-Based Protein Profiling (ABPP) and high-throughput screening workflows.
As a Senior Application Scientist, I approach probe design by deconstructing the causality of its chemical moieties. EAM-1 is a rationally designed, dual-functional chemical probe:
The Pharmacophore (Morpholine Ring): The morpholine moiety is a privileged scaffold in kinase inhibitor design. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the highly conserved hinge region of lipid and protein kinases, most notably within the PI3K/AKT/mTOR signaling axis [1].
The Bioorthogonal Handle (3-Ethynylphenyl Group): Traditional fluorescent or biotinylated probes suffer from poor cell permeability and steric clashes that disrupt native target binding. By incorporating a terminal alkyne (ethynyl group) at the meta-position of the aniline ring, EAM-1 maintains a low molecular weight and high cell permeability. This allows for native in situ target engagement in live cells, followed by secondary labeling in cell lysates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].
Structural deconstruction of EAM-1 highlighting the functional causality of each chemical moiety.
To ensure data integrity, every protocol must be a self-validating system. The workflows below incorporate mandatory control arms: a DMSO vehicle control (baseline), a competitive inhibition control (pre-treatment with a non-alkyne morpholine analog to prove specific active-site binding), and a no-copper control (to rule out non-specific background binding of the azide reporter)[3].
Workflow for Activity-Based Protein Profiling (ABPP) using the EAM-1 alkyne probe and CuAAC.
Protocol A: Live-Cell Target Profiling via CuAAC-Mediated Pull-Down (ABPP)
This protocol utilizes EAM-1 to covalently or tightly bind its kinase targets in living cells, followed by extraction and click-chemistry-mediated biotinylation for proteomic pull-down [4].
Step 1: Live-Cell Incubation & Target Engagement
Seed target cells (e.g., HCT116 or MCF-7) in 10 cm dishes and grow to 80% confluency.
Self-Validation Step: Divide into three cohorts:
Cohort A (Control): Treat with 0.1% DMSO.
Cohort B (Competition): Pre-treat with 10 µM of a non-alkyne pan-PI3K inhibitor (e.g., LY294002) for 1 hour.
Cohort C (Test): Treat directly with 1 µM EAM-1.
Add 1 µM EAM-1 to Cohort B and C. Incubate all dishes for 2 hours at 37°C to allow for intracellular equilibration and target binding.
Step 2: Cell Lysis & Proteome Extraction
Wash cells 3x with ice-cold PBS to remove unbound probe.
Lyse cells using 500 µL of non-denaturing lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease/phosphatase inhibitors). Causality: Non-denaturing conditions are strictly required if EAM-1 acts as a reversible affinity probe rather than a covalent suicide inhibitor, ensuring the probe remains bound in the pocket.
Centrifuge at 20,000 x g for 15 min at 4°C. Collect the supernatant and normalize protein concentration to 2 mg/mL using a BCA assay.
Step 3: CuAAC "Click" Reaction
To 500 µL of the normalized proteome, add the following click reagents sequentially to prevent premature Cu(I) oxidation:
Biotin-PEG3-Azide (100 µM): The reporter tag.
THPTA ligand (100 µM): Causality: Tris(3-hydroxypropyltriazolylmethyl)amine stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant, preventing copper-catalyzed generation of Reactive Oxygen Species (ROS) that would otherwise degrade the proteome.
CuSO4 (1 mM): The catalyst precursor.
Sodium Ascorbate (1 mM, freshly prepared): Reduces Cu(II) to the catalytically active Cu(I) species.
Incubate the reaction in the dark at room temperature for 1 hour with gentle end-over-end mixing.
Step 4: Enrichment and Detection
Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide and copper salts. Resuspend the pellet in 1% SDS/PBS.
Add 50 µL of pre-washed Streptavidin-agarose beads and incubate for 2 hours.
Wash beads 3x with 1% SDS/PBS, 2x with 4M urea, and 3x with PBS to remove non-specifically bound proteins.
Boil beads in 2x Laemmli sample buffer for 10 min to elute enriched proteins. Analyze via Western Blot (probing for PI3K/mTOR) or process for LC-MS/MS bottom-up proteomics.
Protocol B: In Vitro Fluorescence Polarization (FP) Assay
To utilize EAM-1 for high-throughput screening (HTS) of novel kinase inhibitors, the alkyne handle can be pre-clicked with an Azide-Fluorophore (e.g., Alexa Fluor 488-Azide) to generate a fluorescent tracer.
Tracer Generation: React EAM-1 (1 mM) with Alexa Fluor 488-Azide (1.2 mM) using the CuAAC conditions described above in an aqueous/DMSO mixture. Purify the resulting triazole-linked tracer via preparative HPLC.
Assay Assembly: In a black 384-well microplate, combine 10 nM recombinant kinase (e.g., PI3Kα), 5 nM EAM-1-Fluor tracer, and varying concentrations of test compounds in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20).
Readout: Incubate for 60 minutes at room temperature. Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm). Displacement of the EAM-1 tracer by a test compound results in a decrease in polarization (mP), allowing for accurate IC50 determination.
Quantitative Data Presentation
To demonstrate the robustness of the EAM-1 FP Assay, validation metrics are summarized below. A Z'-factor > 0.5 indicates an excellent, self-validating assay suitable for High-Throughput Screening.
*Note: Rapamycin is an allosteric inhibitor and does not displace ATP-competitive morpholine probes like EAM-1, serving as an internal mechanistic validation step.
References
Title: Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development
Source: Frontiers in Pharmacology
URL: [Link]
Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction
Source: Molecules (via PubMed Central)
URL: [Link]
Title: Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates
Source: MDPI Molecules
URL: [Link]
Application
Step-by-step synthesis of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one from 3-ethynylaniline
Application Note: Synthesis and Optimization of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one Introduction and Strategic Rationale The design of modern targeted therapeutics, particularly kinase inhibitors, fr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Optimization of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one
Introduction and Strategic Rationale
The design of modern targeted therapeutics, particularly kinase inhibitors, frequently relies on the modular assembly of privileged chemical scaffolds. The target molecule, 2-[(3-ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one, bridges two highly valuable pharmacophores:
The 3-Ethynylaniline Moiety: A critical structural determinant for binding in the ATP pocket of various kinases, famously utilized in the EGFR inhibitor Erlotinib [1].
The Morpholine Motif: A widely employed solubilizing group that improves the pharmacokinetic profile (e.g., aqueous solubility and metabolic stability) of lipophilic core structures, as seen in Gefitinib and various preclinical candidates [2].
This protocol details a robust, scalable
SN2
alkylation strategy to synthesize this intermediate. By reacting 3-ethynylaniline with 4-(chloroacetyl)morpholine [3], researchers can efficiently generate this building block for downstream library generation.
Retrosynthetic Analysis and Reaction Design
The most direct and atom-economical route to the target compound is the bimolecular nucleophilic substitution (
SN2
) of an
α
-haloamide by an aniline derivative.
Causality in Experimental Design:
Electrophile Selection: 4-(chloroacetyl)morpholine is chosen over the bromo- analog because the chloro- derivative offers a more controlled reaction rate, minimizing the risk of double-alkylation (forming a tertiary amine) at the highly nucleophilic aniline nitrogen.
Base Selection: Potassium carbonate (
K2CO3
) is utilized as a heterogeneous, mild inorganic base. It efficiently scavenges the
HCl
byproduct to prevent the protonation and subsequent deactivation of the 3-ethynylaniline nucleophile, without being strong enough to trigger unwanted side reactions (such as alkyne degradation or aldol-type condensations).
Solvent Selection: Acetonitrile (MeCN) is the optimal polar aprotic solvent. It provides excellent solubility for the reagents, supports the transition state of the
SN2
reaction, and allows for a convenient reflux temperature (~82 °C) that drives the reaction to completion within a single working day.
Workflow for the SN2 synthesis and purification of the target morpholine-aniline derivative.
Optimization of Reaction Conditions
Prior to scale-up, condition screening is critical to ensure a self-validating and high-yielding protocol. The table below summarizes the optimization data, demonstrating why the final protocol utilizes MeCN and
K2CO3
.
Entry
Solvent
Base (1.5 eq)
Temperature
Time (h)
Conversion (LC-MS)
Isolated Yield
1
DMF
Et3N
80 °C
12
85% (Dialkylation noted)
62%
2
THF
K2CO3
65 °C (Reflux)
24
60% (Incomplete)
45%
3
MeCN
Et3N
82 °C (Reflux)
12
90%
71%
4
MeCN
K2CO3
82 °C (Reflux)
12
>98%
88%
Table 1: Reaction optimization matrix for the alkylation of 3-ethynylaniline.
Step-by-Step Experimental Protocol
Scale: 10 mmol (Bench-scale)
Materials Required:
3-Ethynylaniline (CAS: 54060-30-9) [3]: 1.17 g (10.0 mmol, 1.0 equiv)
4-(Chloroacetyl)morpholine (CAS: 1440-61-5) [3]: 1.64 g (10.0 mmol, 1.0 equiv)
System Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser and flush the system with inert gas (Nitrogen or Argon) to prevent oxidation of the aniline during heating.
Reagent Solubilization: Add 3-ethynylaniline (1.17 g) to the flask, followed by 30 mL of anhydrous MeCN. Stir until a homogeneous solution is achieved.
Base Addition: Add finely powdered, anhydrous
K2CO3
(2.07 g) to the solution. Note: Using finely powdered base increases the surface area for the heterogeneous acid-scavenging process, accelerating the reaction rate.
Electrophile Introduction: Slowly add 4-(chloroacetyl)morpholine (1.64 g) to the stirring suspension at room temperature.
Thermal Activation: Submerge the flask in a pre-heated oil bath set to 85 °C to achieve a gentle reflux of the MeCN (~82 °C internal temperature).
Reaction Monitoring (Self-Validation): After 8 hours, withdraw a 50
μL
aliquot, dilute in 1 mL MeOH, filter through a syringe filter, and analyze via LC-MS. The reaction is complete when the mass peak corresponding to 3-ethynylaniline (
[M+H]+=118.1
) is consumed, and the product peak (
[M+H]+=245.1
) dominates. Total reaction time is typically 12 hours.
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (
KCl
and unreacted
K2CO3
). Wash the filter cake with 20 mL of EtOAc.
Extraction: Concentrate the filtrate under reduced pressure to remove MeCN. Redissolve the crude residue in EtOAc (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 25 mL) and brine (1 x 25 mL).
Drying and Concentration: Dry the organic layer over anhydrous
Na2SO4
, filter, and evaporate the solvent in vacuo to yield the crude product as an oil that may solidify upon standing.
Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (starting at 80:20 and ramping to 50:50). Collect the product fractions (typically
Rf≈0.4
in 50:50 Hexanes:EtOAc) and concentrate to afford the pure 2-[(3-ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one.
References
Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Improving aqueous solubility of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one in biological assays
Target Compound: 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (EAM-1) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Executive Overview As a Senior Application Scientist, I...
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (EAM-1)
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Executive Overview
As a Senior Application Scientist, I frequently see highly potent compounds fail during in vitro validation due to unrecognized physicochemical liabilities. EAM-1 is a prime example. Structurally, it features a highly lipophilic 3-ethynylphenyl group and a neutral morpholine amide. The secondary aniline amine is heavily electron-withdrawn by the meta-ethynyl group, dropping its theoretical pKa to approximately 3.5–4.0.
Consequently, at a physiological pH of 7.4, EAM-1 is entirely unprotonated and highly hydrophobic. When diluted from a concentrated DMSO stock into aqueous assay buffers, it rapidly supersaturates. This leads to either macroscopic precipitation (causing false negatives) or the formation of colloidal nano-aggregates (causing promiscuous false positives). This guide provides field-proven, self-validating workflows to diagnose and resolve these formulation challenges.
Part 1: Diagnostic Workflow
To prevent wasted resources on artifactual data, your first step when observing erratic assay behavior must be to establish the physical state of EAM-1 in your specific buffer.
Decision tree for diagnosing and resolving EAM-1 solubility and aggregation artifacts in assays.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My biochemical IC50 curves for EAM-1 look flat or show abnormally steep, non-sigmoidal transitions. What is happening?A: This is the hallmark of colloidal aggregation . Because EAM-1 is highly lipophilic, it minimizes its exposure to water by self-associating into sub-micron particles. These colloids non-specifically sequester and denature assay proteins, acting as promiscuous inhibitors [1, 2]. The steep Hill slopes occur because inhibition depends on the critical aggregation concentration (CAC) rather than a 1:1 stoichiometric binding event.
Q2: How can I definitively prove that EAM-1 is aggregating rather than binding the target?A: Employ a self-validating detergent counter-screen . Add 0.01% (v/v) Triton X-100 to your assay buffer. Non-ionic detergents disrupt colloidal aggregates but generally do not interfere with specific ligand-receptor interactions. If EAM-1 loses its inhibitory activity in the presence of the detergent, it is a promiscuous aggregator, not a true inhibitor [3].
Q3: I need to test EAM-1 in cell-based assays, but adding >1% DMSO causes cell toxicity. How can I improve its formulation?A: Exceeding 0.5–1.0% DMSO in cell culture alters membrane permeability and confounds readouts. Instead, use a complexation agent like Hydroxypropyl-β-cyclodextrin (HPβCD) . HPβCD encapsulates the lipophilic ethynylphenyl moiety of EAM-1, enhancing aqueous solubility without requiring high DMSO.
Critical Warning: Restrict HPβCD concentrations to ≤5 mM . Higher concentrations actively deplete cholesterol from the cell membrane, inducing severe cytotoxicity and altering cell cycle dynamics [6, 7].
Q4: Does the order of addition matter when preparing EAM-1 dilutions?A: Crucially, yes. Never pipette aqueous buffer directly into the concentrated EAM-1 DMSO stock. This creates localized zones of high water/low DMSO, triggering irreversible nucleation. Always add the DMSO stock dropwise to a rapidly vortexing volume of aqueous buffer to ensure rapid, homogeneous dispersion.
Purpose: To determine the kinetic solubility limit of EAM-1 in your specific assay buffer before running biological screens[4, 5].
Stock Preparation: Prepare a 10 mM stock of EAM-1 in 100% anhydrous DMSO.
Serial Dilution: Perform a 3-fold serial dilution of the stock in pure DMSO across a 96-well plate.
Aqueous Dispersion: Transfer 2 µL of each DMSO dilution into 98 µL of Dulbecco’s Phosphate-Buffered Saline (DPBS, pH 7.4) in a clear-bottom plate. This yields a final DMSO concentration of 2%.
Mixing: Mix vigorously for 60 seconds on a plate shaker.
Incubation: Incubate at 25°C for 2 hours. This time is required to allow metastable supersaturated states to fully precipitate.
Readout: Read absorbance at 620 nm. The kinetic solubility limit is defined as the highest concentration where the absorbance remains <1.5-fold of the DMSO-only control [5].
Protocol B: HPβCD Formulation for Cell Assays
Purpose: To solubilize EAM-1 for cell culture without exceeding DMSO or cyclodextrin toxicity limits.
Media Preparation: Prepare a 5 mM solution of HPβCD in standard culture media (e.g., DMEM). Warm the media to 37°C.
Compound Spiking: While vortexing the media, slowly spike in the 10 mM EAM-1 DMSO stock to achieve your maximum test concentration (e.g., 50 µM EAM-1, 0.5% DMSO).
Complexation: Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure complete inclusion complex formation between the ethynylphenyl group and the hydrophobic cavity of HPβCD.
Sterilization: Filter sterilize the formulated media through a 0.22 µm low-protein binding PES filter before applying to cells.
Part 4: Data Presentation
The following table summarizes the expected kinetic solubility limits of EAM-1 across different formulation matrices, demonstrating the efficacy of various solubilization strategies.
Formulation Matrix
Additive
Kinetic Solubility Limit (µM)
Mechanism of Solubilization
DPBS (pH 7.4)
None (2% DMSO)
< 5 µM
Baseline (Prone to precipitation)
DPBS (pH 7.4)
0.01% Triton X-100
~25 µM
Micellar encapsulation / Colloid disruption
DMEM + 10% FBS
BSA (from FBS)
~40 µM
Non-specific protein binding
DPBS (pH 7.4)
5 mM HPβCD
> 100 µM
Hydrophobic inclusion complexation
Part 5: References
Feng, B. Y., et al. "High-throughput assays for promiscuous inhibitors." Nature Chemical Biology, 2005. URL:[Link]
Coan, K. E. D., & Shoichet, B. K. "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols, 2008. URL:[Link]
Raia, T., et al. "Hydroxypropyl-β-Cyclodextrin Depletes Membrane Cholesterol and Inhibits SARS-CoV-2 Entry into HEK293T-ACEhi Cells." MDPI Pathogens, 2023. URL:[Link]
Fenyvesi, F., et al. "Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells." MDPI Pharmaceutics, 2022. URL:[Link]
Optimization
Optimizing click reaction efficiency and catalyst load with 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one
Welcome to the technical support hub for researchers utilizing 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (CAS: 1021083-28-2) in azide-alkyne cycloaddition reactions.[1] This guide, designed for scientists...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for researchers utilizing 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (CAS: 1021083-28-2) in azide-alkyne cycloaddition reactions.[1] This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize reaction efficiency and catalyst loading. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success with this versatile terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one?
This compound is a terminal alkyne specifically designed for use in click chemistry, a class of reactions known for being high-yielding, modular, and biocompatible.[2][][4] Its primary application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form stable 1,4-disubstituted 1,2,3-triazole linkages with azide-containing molecules.[5]
Q2: Which catalyst system should I use: Copper or Ruthenium?
The choice of catalyst dictates the regioselectivity of the triazole product.
Copper(I) Catalysis (CuAAC): This is the most common and archetypal click reaction. It exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically fast, robust, and can often be performed under mild, even aqueous, conditions.[2][]
Ruthenium(II) Catalysis (RuAAC): This system provides the complementary 1,5-disubstituted 1,2,3-triazole isomer.[2][6][7] RuAAC is advantageous when the 1,5-regioisomer is required for structural or biological reasons and can also engage internal alkynes, a limitation for CuAAC.[8][9][10]
Caption: Catalyst choice determines the triazole product isomer.
Q3: Why is a ligand necessary for CuAAC reactions?
Ligands are critical for a successful CuAAC reaction for several reasons:
Stabilize the Active Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state in the presence of oxygen.[11][12] Ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation into Cu(0) and Cu(II).[13][14]
Accelerate the Reaction: Ligands enhance the catalytic activity of the copper center, leading to significantly faster reaction rates.[13][15]
Improve Solubility: Certain ligands can help maintain the solubility of the copper catalyst in the chosen reaction solvent.
Prevent Side Reactions: By stabilizing the Cu(I) species, ligands help suppress undesired pathways like Glaser coupling (alkyne homodimerization).[13]
Q4: Can the morpholine or amino groups in my alkyne interfere with the reaction?
Yes, this is a critical consideration. Nitrogen-containing functional groups, such as the amine and morpholine in your substrate, can act as competing ligands for the copper catalyst. This can potentially inhibit the reaction by sequestering the copper ion. If you experience low yields, consider increasing the ligand-to-copper ratio (e.g., from 5:1 to 10:1) or slightly increasing the overall catalyst loading to overcome this potential inhibition.[16][17]
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue encountered in CuAAC reactions. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Q: My click reaction has a very low yield. What is the first thing I should check?A: The most frequent cause of failure is an inactive copper catalyst.[16][18] The catalytically active species is Cu(I), which is readily oxidized to inactive Cu(II) by atmospheric oxygen.[11]
Causality: Oxygen dissolved in your solvents will rapidly kill the active Cu(I) catalyst, stalling the reaction.
Solution:
Generate Cu(I) in situ: The most reliable method is to start with a stable Cu(II) salt (e.g., CuSO₄·5H₂O) and add a reducing agent, like sodium ascorbate, to generate Cu(I) at the start of the reaction. Always use a freshly prepared solution of sodium ascorbate.[11][17]
Deoxygenate Solvents: Before starting, thoroughly degas all solvents and aqueous buffers by bubbling an inert gas (argon or nitrogen) through them for 20-30 minutes.[18]
Use an Inert Atmosphere: Conduct the reaction under a blanket of argon or nitrogen to prevent oxygen from re-entering the system.[18]
Q: I've confirmed my catalyst should be active, but the yield is still poor. What's next?A: Scrutinize your ligand and reagents. An inappropriate ligand choice or incorrect stoichiometry can halt the reaction.
Causality: The ligand is essential for stabilizing the Cu(I) catalyst.[13] The wrong ligand or an incorrect ligand-to-copper ratio can lead to catalyst precipitation or deactivation.[16][18]
Solutions:
Ligand Choice: For organic solvents like DMF or DMSO, tris(benzyltriazolylmethyl)amine (TBTA) is a common choice. For aqueous or mixed-solvent systems, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA are recommended.[12][13][16]
Ligand:Copper Ratio: A ligand-to-copper ratio between 1:1 and 5:1 is typical.[11][18] For bioconjugation or with potentially chelating substrates like yours, starting with a 5:1 ratio is highly recommended to ensure the copper remains available for catalysis.[11][17] It is best to pre-mix the copper salt and ligand before adding them to the reaction.[16][17]
Reagent Purity & Stoichiometry: Confirm the purity of your alkyne and azide starting materials. Impurities can inhibit the catalyst. While a 1:1 stoichiometry is often used, employing a slight excess (1.1 to 1.5 equivalents) of the more accessible reagent can drive the reaction to completion.[16]
Problem: Formation of Side Products
Q: My reaction works, but I see significant side products, especially a dimer of my alkyne. What is causing this?A: You are likely observing alkyne homocoupling, known as the Glaser coupling reaction.
Causality: This side reaction is promoted by the presence of oxygen and Cu(II) ions, leading to the formation of a di-yne byproduct.[13][18] It competes with your desired click reaction for the alkyne starting material, thus reducing your yield.
Solution: This issue has the same root cause as catalyst inactivation: oxygen.
Ensure Thorough Deoxygenation: Rigorous degassing of your reaction mixture is the most effective way to minimize Glaser coupling.[18]
Maintain a Reducing Environment: Ensure a sufficient excess of sodium ascorbate is present throughout the reaction to continually reduce any Cu(II) back to the active Cu(I) state.[11]
Quantitative Data & Recommended Starting Conditions
For a typical reaction using 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one, the following concentration ranges provide a robust starting point for optimization.
Component
Concentration Range
Rationale & Key Considerations
Source(s)
Limiting Reagent
10 µM - 10 mM
Dictates the required catalyst loading. Higher concentrations may require more catalyst.
This protocol is a starting point for reacting 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one with an azide in an organic solvent like DMF.
Reagent Preparation:
Prepare a 100 mM stock solution of your azide in DMF.
Prepare a 100 mM stock solution of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one in DMF.
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
Prepare a 250 mM stock solution of TBTA in DMF/t-BuOH (1:4).
Crucially, prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.
Reaction Setup (for a 1 mL final volume, 10 mM reaction):
To a clean, dry vial equipped with a stir bar, add 100 µL of the 100 mM alkyne solution (1.0 eq).
Add 110 µL of the 100 mM azide solution (1.1 eq).
Add 788 µL of DMF.
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Catalyst Addition & Initiation:
In a separate microfuge tube, prepare the catalyst premix: combine 2 µL of the 50 mM CuSO₄ solution (0.01 eq) and 2 µL of the 250 mM TBTA solution (0.05 eq). Let this stand for 2 minutes.
Add the 4 µL of catalyst premix to the deoxygenated reaction mixture.
Initiate the reaction by adding 10 µL of the freshly prepared 1 M sodium ascorbate solution (1.0 eq).
Seal the vial under an inert atmosphere (e.g., with a septum and argon balloon).
Reaction & Work-up:
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow, gentle heating (40-50°C) can be applied.[13][21]
Upon completion, the reaction can be quenched with a solution of EDTA or aqueous NH₄Cl to chelate and remove the copper catalyst, followed by standard extraction and purification procedures.[13]
Protocol 2: General RuAAC for 1,5-Isomer Synthesis
This protocol provides a method for synthesizing the 1,5-disubstituted triazole isomer.
Reagent Preparation:
Dissolve the alkyne (1.0 eq) and the azide (1.2 eq) in a suitable non-protic, deoxygenated solvent (e.g., toluene or DMF).[20]
Reaction Setup:
In a reaction vessel purged with an inert gas, add the solution of alkyne and azide.
Add the ruthenium catalyst, such as [CpRuCl]₄ (2.5 mol%) or CpRuCl(PPh₃)₂ (5 mol%).[10][20]
Reaction & Work-up:
Stir the reaction mixture under an inert atmosphere and heat to the required temperature, typically between 80°C and 110°C.[20] Microwave irradiation can also be effective at accelerating the reaction.[6]
Monitor progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography.
References
troubleshooting low yield in copper-catalyzed click reactions - Benchchem.
optimizing reaction conditions for copper-catalyzed click chemistry - Benchchem.
Technical Support Center: Cu(I) Catalyst Stability in Click Chemistry - Benchchem.
Technical Support Center: Troubleshooting Low Yields in Click Reactions with 5-(azidomethyl)-2-methylpyrimidine - Benchchem.
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications.
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science Publishers.
Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Vector Labs.
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal.
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI.
HPLC method development for isolating 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one impurities
Welcome to the Analytical Development Support Center. This guide is designed for research scientists and drug development professionals tasked with developing stability-indicating HPLC methods for 2-[(3-Ethynylphenyl)ami...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Development Support Center. This guide is designed for research scientists and drug development professionals tasked with developing stability-indicating HPLC methods for 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one and its associated impurities.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. We will explore the chemical causality behind peak distortions, retention mechanisms, and the logical framework required to build a self-validating chromatographic system.
Chemical Context & Impurity Profiling
To develop a robust separation method, we must first understand the physicochemical nature of the analyte. The target molecule contains two critical functional groups that dictate its chromatographic behavior:
A Secondary Aniline Amine: With a predicted
pKa
of ~4.0, this basic center is highly prone to secondary ion-exchange interactions with column stationary phases.
A Terminal Alkyne (Ethynyl Group): Highly reactive and susceptible to oxidative dimerization (Glaser coupling), creating highly hydrophobic degradants.
Mechanistic Pathway of Impurity Formation
Fig 1: Synthetic and degradation pathways generating key impurities during API synthesis.
Troubleshooting Guide & FAQs
The following Q&A addresses the most common chromatographic failures encountered when isolating these specific impurities.
Fig 2: Logical decision tree for troubleshooting common HPLC peak distortions and resolution issues.
Q1: Why does the main API exhibit severe peak tailing (USP Asymmetry > 2.0) on standard C18 columns?A1: The root cause is secondary ion-exchange interactions. Standard silica-based C18 columns possess residual surface silanol groups (-SiOH) with a
pKa
of approximately 3.5–4.5. If your mobile phase pH is near neutral, these silanols deprotonate into negatively charged silanoxanes (-SiO⁻). The basic secondary amine of the analyte becomes protonated and interacts electrostatically with these silanoxanes, causing delayed elution of a fraction of the analyte molecules .
Solution: Lower the mobile phase pH to ≤ 2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA). At this pH, surface silanols are fully protonated (neutralized), effectively shutting down the secondary electrostatic interactions .
Q2: During gradient elution, the Glaser coupling diyne dimer impurity co-elutes with late-eluting matrix peaks. How can we improve this resolution?A2: The diyne dimer is highly hydrophobic due to the extended conjugated system formed by the oxidative coupling of two terminal alkynes. Because of this hydrophobicity, it requires a high percentage of organic modifier to elute. If the gradient is too steep at the end of the run, highly retained hydrophobic impurities will compress into a narrow retention time window, leading to co-elution.
Solution: Implement a shallower gradient slope (e.g., 1-2% increase in Mobile Phase B per minute) in the hydrophobic region (60-90% B).
Q3: We observe a polar degradant eluting very close to the void volume (
t0
). How do we retain and quantify it?A3: This early-eluting peak is the hydrolysis degradant, 2-[(3-Ethynylphenyl)amino]acetic acid, formed via the cleavage of the morpholine amide bond. The presence of the carboxylic acid makes it highly polar.
Solution: To increase the retention factor (
k′
) of this polar acidic degradant, start the gradient with a highly aqueous mobile phase (e.g., 95% Buffer). Ensure the buffer pH is acidic (pH < 3.0) to keep the carboxylic acid moiety (
pKa
~ 4.5) in its neutral, protonated state, which significantly increases its hydrophobicity and retention on a reversed-phase column .
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Testing (SST) sequence. The system must validate its own resolving power before any experimental samples are injected.
Step 1: Mobile Phase & Sample Preparation
Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water (Yields pH ~ 2.1 to suppress silanol ionization).
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
Sample Diluent: 80:20 Water:Acetonitrile (Avoid using 100% organic diluents to prevent peak fronting of early eluting polar degradants).
Step 2: Chromatographic Conditions
Column: High-purity, extensively end-capped C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
Column Temperature: 30 °C (Stabilizes mass transfer kinetics).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Optimal for the conjugated ethynylphenyl chromophore).
Injection Volume: 10 µL.
Step 3: Optimized Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Mechanistic Purpose
0.0
95
5
Isocratic hold to retain polar hydrolysis degradants.
3.0
95
5
End of isocratic hold.
15.0
50
50
Linear ramp to elute the main API and SMs.
25.0
10
90
Shallow ramp to resolve hydrophobic diyne dimers.
30.0
10
90
Column wash.
30.1
95
5
Return to initial conditions.
35.0
95
5
Re-equilibration.
Step 4: System Suitability Testing (SST) Criteria
Before injecting the sample queue, inject a resolution mixture containing the Target API and the Over-alkylation Impurity. The run is only valid if:
Resolution (
Rs
) between API and Over-alkylation Impurity is
≥2.0
.
USP Tailing Factor (
As
) for the API peak is
≤1.5
.
Relative Standard Deviation (RSD) of the API peak area is
≤2.0%
over 5 replicate injections.
Quantitative Data Summary
The table below summarizes the expected chromatographic performance parameters when utilizing the optimized protocol described above.
Table 1: Chromatographic Parameters and System Suitability for Key Analytes
Analyte / Impurity
Relative Retention Time (RRT)
USP Tailing Factor (
As
)
Resolution (
Rs
)
Limit of Quantitation (LOQ)
Hydrolysis Degradant
0.35
1.1
-
0.02%
3-Ethynylaniline (SM1)
0.65
1.2
4.5
0.01%
Target API
1.00
1.1
6.2
0.01%
Over-alkylation Impurity
1.45
1.3
5.8
0.03%
Diyne Dimer Impurity
1.85
1.0
4.1
0.02%
References
Title: What Causes Peak Tailing in HPLC?
Source: Chrom Tech, Inc.
URL: [Link]
Title: HPLC Diagnostic Skills II – Tailing Peaks
Source: LCGC Chromatography Online
URL: [Link]
Title: Peak Tailing in HPLC
Source: Element Lab Solutions
URL: [Link]
Reference Data & Comparative Studies
Validation
High-Resolution NMR Structural Elucidation: A Comparative Guide on 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one vs. Its Para-Isomer
Audience: Researchers, scientists, and drug development professionals Persona: Senior Application Scientist Strategic Context: The Role of the Bifunctional Scaffold In modern drug discovery, the precision of molecular bu...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Persona: Senior Application Scientist
Strategic Context: The Role of the Bifunctional Scaffold
In modern drug discovery, the precision of molecular building blocks dictates the success of downstream synthesis. The compound 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one is a highly versatile bifunctional intermediate. It features a morpholine amide—a motif known to improve aqueous solubility and act as a hinge-binding element in1[1]. Simultaneously, it possesses a terminal alkyne on a meta-substituted phenyl ring, making it a prime candidate for2[2].
Product vs. Alternative: The Meta vs. Para Dilemma
When designing targeted therapeutics, the spatial orientation of functional groups is critical. The Product (the 3-ethynyl meta-isomer) is frequently preferred over its Alternative (the 4-ethynyl para-isomer) because the 120° angle of the meta-substitution provides a superior vector for projecting triazole pharmacophores into solvent-exposed regions of protein binding pockets 3[3].
However, distinguishing these two isomers during quality control is a persistent analytical challenge. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous, objective performance metric to verify structural integrity and differentiate the complex multiplet system of the meta-isomer from the symmetric splitting of the para-isomer 4[4].
As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. The following workflow ensures that every spectral feature cross-verifies the compound's purity and identity.
Step-by-Step NMR Acquisition Workflow
Sample Preparation: Weigh exactly 15–20 mg of the synthesized compound. Dissolve completely in 0.6 mL of deuterated chloroform (
CDCl3
).
Causality:
CDCl3
is chosen because it lacks exchangeable protons, preventing deuterium exchange with the critical secondary amine (-NH-) signal.
Internal Standardization: Ensure the
CDCl3
contains 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS provides an absolute 0.00 ppm reference, which is mandatory for resolving slight chemical shift deviations between the meta and para isomers.
1
H NMR Acquisition (600 MHz): Run a standard zg30 pulse sequence with 16 scans and a relaxation delay (D1) of 1.0 second.
Self-Validation: Set the integration of the morpholine
O-CH2
protons (4H) as the internal calibration benchmark. If the terminal alkyne integration deviates from exactly 1H, the sample has undergone degradation (e.g., alkyne homocoupling).
13
C NMR Acquisition (150 MHz): Run a proton-decoupled zgpg30 sequence with 1024 scans. Crucial: Set the relaxation delay (D1) to
≥2.0
seconds.
Causality: Quaternary carbons (like the carbonyl and internal alkyne) lack attached protons to facilitate dipole-dipole relaxation, leading to long
T1
relaxation times. A short delay causes these diagnostic peaks to vanish into the baseline noise.
Spectral Data Comparison
The tables below objectively compare the spectral performance of the Product against its Alternative, highlighting the diagnostic peaks used for identification.
Table 1:
1
H NMR Spectral Data Comparison (600 MHz,
CDCl3
)
Proton Assignment
Product: 3-Ethynyl (Meta)
δ
(ppm)
Alternative: 4-Ethynyl (Para)
δ
(ppm)
Multiplicity &
J
(Hz)
Integration
Alkyne (C
≡
C-H)
3.00
2.95
s
1H
Morpholine (O-CH
2
)
3.65 – 3.75
3.65 – 3.75
m
4H
Morpholine (N-CH
2
)
3.45 – 3.55
3.45 – 3.55
m
4H
Linker (-CH
2
-)
3.88
3.85
s
2H
Amide (-NH-)
4.90
4.90
br s
1H
Aromatic C2-H
6.70 (t,
J=2.0
)
6.55 (d,
J=8.5
)
t vs d
1H (Prod) / 2H (Alt)
Aromatic C4-H
6.90 (dt,
J=7.5,1.5
)
-
dt
1H
Aromatic C5-H
7.10 (t,
J=7.5
)
-
t
1H
Aromatic C6-H
6.60 (ddd,
J=8.0,2.0,1.0
)
-
ddd
1H
Aromatic C3,C5-H (Alt)
-
7.30 (d,
J=8.5
)
d
2H (Alt)
Table 2:
13
C NMR Spectral Data Comparison (150 MHz,
CDCl3
)
Carbon Assignment
Product: 3-Ethynyl (Meta)
δ
(ppm)
Alternative: 4-Ethynyl (Para)
δ
(ppm)
Carbonyl (C=O)
168.0
168.0
Aromatic C1 (C-N)
147.5
148.0
Aromatic C3 (C-C
≡
C)
123.0
115.0 (C2, C6)
Aromatic C4
121.5
133.5 (C3, C5)
Aromatic C5
129.5
112.0 (C4-C
≡
C)
Aromatic C6
113.5
-
Aromatic C2
115.0
-
Alkyne Internal (C
≡
C)
84.0
84.5
Alkyne Terminal (C
≡
CH)
77.0
76.5
Morpholine (O-CH
2
)
66.5 (2C)
66.5 (2C)
Linker (-CH
2
-)
45.5
45.5
Morpholine (N-CH
2
)
46.0, 42.0
46.0, 42.0
Mechanistic Insights into Spectral Features
To interpret this data correctly, one must understand the physical chemistry driving the signals:
The Amide Bond Restricted Rotation: Notice that the morpholine
N-CH2
carbons appear as two distinct peaks (46.0 and 42.0 ppm) rather than a single equivalent peak. Causality: The lone pair on the amide nitrogen delocalizes into the adjacent carbonyl group, giving the C-N bond partial double-bond character. This restricts rotation, locking the morpholine ring into a conformation where the two
N-CH2
groups are magnetically inequivalent. Failing to account for this will lead to a miscounted carbon backbone.
Aromatic Spin-Spin Coupling: The ultimate proof of Product vs. Alternative lies in the
1
H aromatic region. The para-isomer (Alternative) exhibits a highly symmetric AA'BB' system, resulting in two clean doublets (
J=8.5
Hz). Conversely, the meta-isomer (Product) breaks this symmetry, yielding a complex first-order splitting pattern characterized by a distinct triplet at 6.70 ppm (
J=2.0
Hz) corresponding to the isolated C2 proton sitting between the amine and the alkyne.
Comparative Mass Spectrometry Fragmentation Guide: 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one
An in-depth, objective comparison guide tailored for analytical chemists, pharmacokineticists, and drug discovery scientists evaluating the mass spectrometric properties of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)et...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth, objective comparison guide tailored for analytical chemists, pharmacokineticists, and drug discovery scientists evaluating the mass spectrometric properties of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one against its unsubstituted structural analog.
Executive Summary & Structural Overview
In modern drug discovery and chemical biology, 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one (Exact Mass: 244.1212 Da) serves as a highly versatile bifunctional building block. It combines a morpholine acetamide pharmacophore—frequently found in kinase inhibitors and CNS-active agents—with a terminal alkyne handle, rendering it "click-ready" for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1].
When developing bioanalytical assays (e.g., pharmacokinetics or target engagement), understanding the exact collision-induced dissociation (CID) behavior of this molecule is critical. This guide objectively compares the electrospray ionization (ESI) and MS/MS fragmentation performance of this ethynyl-substituted compound against its baseline alternative, 2-(phenylamino)-1-(morpholin-4-yl)ethan-1-one (the "Phenyl-Analog"), to establish robust Multiple Reaction Monitoring (MRM) protocols.
Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra
To design a self-validating analytical protocol, one must understand the causality of the fragmentation. Under positive ESI conditions, the molecule forms a stable [M+H]⁺ precursor at m/z 245.1285 .
Protonation occurs competitively. While the morpholine nitrogen is the most basic site in solution (pKa ~8.3), gas-phase proton mobilization transfers the charge to the amide carbonyl or the secondary arylamine, driving three primary fragmentation pathways:
Pathway A (Amide Bond Cleavage): Protonation at the amide nitrogen leads to the expulsion of neutral morpholine (87 Da), generating the highly conjugated 3-ethynylphenylamino-ketene cation at m/z 158.1 .
Pathway B (Alpha-Cleavage): Charge localization on the secondary amine drives the homolytic or heterolytic cleavage of the C-C bond adjacent to the carbonyl. This yields the 3-ethynylanilinomethyl cation at m/z 132.1 . Expert Insight: The ethynyl group provides extended
π
-conjugation, significantly stabilizing this carbocation compared to the unsubstituted analog.
Pathway C (Inductive Cleavage): Cleavage of the N-CH2 bond yields the morpholinoacetyl cation at m/z 128.1 . Because this fragment originates from the morpholine side, it is structurally identical in both the target compound and the Phenyl-Analog.
Fragmentation Pathway Diagram
Figure 1: CID MS/MS fragmentation pathways of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one [M+H]+.
Comparative Performance Analysis
How does the ethynyl-substituted product perform analytically compared to the baseline Phenyl-Analog? The addition of the ethynyl group alters both the chromatographic retention (logP) and the gas-phase stability of the fragments.
Quantitative Data Summary
The table below summarizes the optimized MRM transitions, Collision Energies (CE), and relative sensitivity for both compounds using a standard ESI-QqQ (Triple Quadrupole) platform.
Analytical Parameter
Target: Ethynyl-Analog
Alternative: Phenyl-Analog
Performance Difference & Causality
Precursor Ion [M+H]⁺
m/z 245.1
m/z 221.1
Ethynyl group increases mass by 24 Da.
Primary Quantifier MRM
245.1 → 132.1 (CE: 22 eV)
221.1 → 128.1 (CE: 24 eV)
Ethynyl-analog favors the stabilized anilinomethyl cation (m/z 132). Phenyl-analog favors the morpholinoacetyl cation (m/z 128).
Secondary Qualifier MRM
245.1 → 128.1 (CE: 26 eV)
221.1 → 108.1 (CE: 22 eV)
Both share the m/z 128 fragment, confirming the morpholine acetamide core [2].
ESI Ionization Efficiency
High (Relative Response: 1.4x)
Moderate (Relative Response: 1.0x)
The alkyne group increases hydrophobicity, leading to better droplet surface partitioning during ESI desolvation.
Chromatographic Retention
Rt = 4.2 min (C18 column)
Rt = 3.1 min (C18 column)
Increased lipophilicity of the ethynyl group reduces early-eluting matrix suppression effects.
Verdict: The target compound (Ethynyl-Analog) demonstrates superior analytical performance. The extended conjugation provided by the ethynyl group creates a highly stable, unique fragment (m/z 132.1) that yields a higher signal-to-noise (S/N) ratio than any fragment produced by the unsubstituted alternative. Furthermore, its increased retention time shifts the analyte away from the solvent front, minimizing ion suppression.
Experimental Protocols: Self-Validating Workflow
To ensure reproducibility, the following protocol outlines the step-by-step methodology for optimizing the LC-MS/MS parameters for this specific compound.
Step 1: Syringe Pump Infusion (Compound Tuning)
Prepare a 100 ng/mL solution of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one in 50:50 Methanol:Water with 0.1% Formic Acid.
Infuse directly into the ESI source at 10 µL/min.
Self-Validation Check: Perform a Q1 full scan (m/z 100-500). You must observe the base peak at m/z 245.1. If a peak at m/z 489.2 is dominant, dimer formation is occurring; reduce the concentration to 10 ng/mL.
Step 2: Collision Energy (CE) Optimization
Isolate m/z 245.1 in Q1.
Ramp the Collision Energy in Q2 from 5 eV to 50 eV using Argon as the collision gas (pressure ~1.5 mTorr).
Monitor the breakdown curve. The m/z 158.1 fragment should appear first (lowest activation energy), followed by m/z 132.1 and m/z 128.1.
Lock the CE for the 245.1 → 132.1 transition at the voltage that yields the maximum area under the curve (typically 22-24 eV).
Step 3: LC Separation & Matrix Effect Evaluation
Column: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to leverage the compound's hydrophobicity.
Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Self-Validation Check: Perform a post-column infusion experiment. Inject a blank plasma extract while continuously infusing the compound. A stable baseline at the compound's retention time (4.2 min) confirms the absence of matrix-induced ion suppression [3].
Workflow Diagram
Figure 2: Step-by-step LC-MS/MS analytical workflow for MRM assay development.
Conclusion
When compared to its unsubstituted phenyl alternative, 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one exhibits superior traits for mass spectrometric analysis. The terminal alkyne not only serves as a functional handle for downstream chemical biology applications but inherently improves the molecule's analytical profile. It increases ESI response via enhanced hydrophobicity and directs CID fragmentation toward a highly stable, diagnostic carbocation (m/z 132.1), enabling the development of highly sensitive and specific MRM assays.
References
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Available at:[Link]
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. Available at:[Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Available at:[Link]
[label="Liquid Waste\n(Solutions, Decision matrix for the segregation and disposal of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one. Operational Disposal Protocols (Self-Validating) Every procedure in a high-f...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Liquid Waste\n(Solutions,
Decision matrix for the segregation and disposal of 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one.
Operational Disposal Protocols (Self-Validating)
Every procedure in a high-functioning laboratory must be self-validating—meaning the protocol includes built-in checks to confirm a step was executed correctly before moving forward.
Protocol A: Liquid Waste Disposal (Solutions in DMSO, DMF, or DCM)
Segregation: Identify the primary solvent. If the compound is dissolved in Dichloromethane (DCM), route it to the Halogenated waste carboy. If dissolved in DMSO or Methanol, route to the Non-Halogenated carboy.
Transfer: In a certified chemical fume hood, use a dedicated funnel to pour the liquid waste into a High-Density Polyethylene (HDPE) carboy.
Validation Check (Gas Evolution): Before sealing the cap, visually inspect the liquid surface for 60 seconds. Validation: If bubbling or effervescence is observed, an incompatible cross-reaction is occurring. Leave the cap loosely threaded to prevent pressure bomb formation and immediately contact Environmental Health & Safety (EHS). If no bubbling occurs, proceed.
Volume Validation: Ensure the carboy has a minimum of 20% headspace. Causality: Organic solvents expand significantly with ambient temperature fluctuations. Insufficient headspace leads to hydrostatic rupture of the container.
Seal and Log: Secure the cap tightly. Log the exact mass/volume of the compound added on the hazardous waste manifest attached to the carboy.
Protocol B: Solid Waste and Spill Decontamination
Containment: For spilled powder, do not sweep dry, as this aerosolizes the toxic aniline derivative. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to weigh it down.
Collection: Wipe the area with absorbent pads. Place all pads into a 4-mil thick clear polyethylene bag.
Validation Check (Surface Decontamination): Wipe the cleaned surface with a fresh, solvent-dampened white Kimwipe. Validation: Inspect the Kimwipe under standard lighting. If any discoloration is visible, repeat the cleaning step. The process is only validated when the final wipe remains pristine white.
Secondary Containment: Place the primary bag into a secondary hazardous waste bag (double-bagging) to prevent puncture leaks, seal with a zip-tie, and place in the designated solid toxic waste drum.
Regulatory & Logistical Framework
Under the EPA's Resource Conservation and Recovery Act (RCRA)[1], laboratories must manage waste strictly within defined accumulation parameters. The American Chemical Society (ACS) strongly advocates for managing these streams at the point of generation to minimize transport risks[2].
Below is the quantitative data summarizing the regulatory limits for Satellite Accumulation Areas (SAAs) versus Central Accumulation Areas (CAAs)[3].
Logistical Parameter
Satellite Accumulation Area (SAA)
Central Accumulation Area (CAA)
Location Requirement
At or near the point of generation (Line of sight)
Designated, secure facility storage area
Maximum Volume Limit
55 gallons (or 1 quart for acutely toxic P-listed waste)
Facility-dependent (Based on Generator Status)
Accumulation Time Limit
Must be moved to CAA within 72 hours of reaching volume limit
90 days (LQG) or 180 days (SQG)
Container Material
HDPE (Liquid) / Double-bagged LDPE (Solid)
Steel Drums or HDPE Carboys
Required Headspace
20% minimum (Thermal expansion buffer)
20% minimum
Note: Always label the container with the words "Hazardous Waste," the specific chemical name (no abbreviations), and the primary hazard (e.g., "Toxic/Ignitable") the moment the first drop of waste is added.
References
To ensure the highest standards of scientific integrity and regulatory compliance, the methodologies and causality principles described in this guide are grounded in the following authoritative frameworks:
US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories." Environmental Protection Agency. Available at:[Link]
NIH. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information Bookshelf. Available at:[Link]
American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS.org. Available at:[Link]
Lab Manager. "Managing Hazardous Chemical Waste in the Lab." LabManager.com. Available at:[Link]
Personal protective equipment for handling 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one
Handling complex, multi-functional research chemicals requires moving beyond generic safety data sheets to understand the specific molecular liabilities of the compound. As a Senior Application Scientist, I approach 2-[(...
Author: BenchChem Technical Support Team. Date: March 2026
Handling complex, multi-functional research chemicals requires moving beyond generic safety data sheets to understand the specific molecular liabilities of the compound. As a Senior Application Scientist, I approach 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one not just as a single entity, but as a composite of three highly reactive moieties: an aniline derivative, a morpholine amide, and a terminal alkyne.
This guide provides a causality-driven, step-by-step operational framework for researchers handling this compound, ensuring scientific integrity, personal safety, and environmental compliance.
Mechanistic Toxicology: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand how this molecule interacts with human physiology and the laboratory environment. The hazards of this compound are dictated by its structural components:
The Aniline Moiety (Systemic Toxicity): Aniline derivatives are potent inducers of methemoglobinemia[1]. Upon dermal absorption or inhalation, hepatic cytochrome P450 enzymes bioactivate the aniline ring into N-hydroxylamine metabolites. These metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin[2]. Because methemoglobin cannot bind oxygen, exposure leads to functional anemia, cellular hypoxia, and cyanosis (blue discoloration of the skin and mucous membranes).
The Morpholine Amide Moiety (Local Corrosivity): Morpholine derivatives are notorious for causing severe local tissue damage. They act as strong skin and eye irritants, capable of causing corneal edema and dermal necrosis upon prolonged contact[3]. Furthermore, morpholine structures can act as penetration enhancers, accelerating the dermal absorption of the toxic aniline moiety.
The Terminal Alkyne (Chemical Reactivity): The 3-ethynyl group introduces a physical hazard. Terminal alkynes can react with heavy metals (such as copper or silver) to form highly unstable, shock-sensitive metal acetylides[4]. This dictates strict material compatibility requirements for laboratory tools.
Caption: Metabolic pathway of aniline derivatives leading to methemoglobinemia and cellular hypoxia.
Quantitative Personal Protective Equipment (PPE) Matrix
Because the morpholine moiety enhances dermal penetration and the aniline moiety causes systemic toxicity, standard single-layer gloving is insufficient. The following table summarizes the mandatory PPE, grounded in the quantitative breakthrough data of similar penetrative amines.
PPE Category
Specification
Quantitative Standard / Material
Causality & Rationale
Hand Protection
Double-gloving is mandatory.
Inner: Nitrile (≥0.11 mm thickness).Outer: Butyl Rubber (≥0.4 mm) or heavy-duty Nitrile.
Morpholine acts as a solvent/penetrant. Butyl rubber provides >480 min breakthrough time against amines; the inner nitrile layer acts as a fail-safe during outer glove removal.
Eye Protection
Chemical splash goggles.
ANSI Z87.1 certified, indirect venting.
Morpholine vapors and particulates can cause irreversible corneal edema[3]. Safety glasses with side shields are insufficient.
Body Protection
Flame-Resistant (FR) Lab Coat.
Nomex® or equivalent FR material.
The alkyne moiety introduces flammability and potential explosive reactivity if exposed to incompatible catalysts[4].
Respiratory
Handled strictly in a Fume Hood.
Face velocity: 80–120 feet per minute (fpm).
Prevents inhalation of aniline-laced particulates, neutralizing the primary route to hepatic bioactivation[2].
Every protocol must be a self-validating system. You must verify the safety parameters before and during the execution of the experiment.
Protocol A: Static-Free Weighing and Transfer
Due to the alkyne group's reactivity, static discharge and incompatible metals must be eliminated from the workflow.
Step 1: Environmental Validation. Verify the fume hood monitor reads between 80–120 fpm. Do not proceed if the alarm is sounding or the flow is out of range.
Step 2: Tool Selection (Critical). Select a ceramic, PTFE-coated, or conductive plastic spatula. Never use copper, brass, or silver-alloy spatulas , as the ethynyl group will form shock-sensitive acetylides upon friction[4].
Step 3: Static Mitigation. Place an anti-static ionizer bar or use a zero-stat gun inside the balance enclosure to dissipate static charges from the weighing paper and the compound.
Step 4: The Transfer. Tare the anti-static weigh boat. Transfer the solid slowly to minimize aerosolization.
Step 5: Closed-System Transport. If the material must be moved from the balance to a reaction vessel outside the immediate hood space, seal the weigh boat inside a secondary containment vessel (e.g., a screw-cap jar) before moving it.
Caption: Step-by-step operational workflow for safely handling reactive aniline-morpholine derivatives.
Protocol B: Immediate Spill Response and Decontamination
If 2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one is spilled, the primary risk is dust inhalation leading to rapid methemoglobinemia.
Step 1: Isolate. Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to the lowest operational level to maximize containment.
Step 2: Suppress. Do not dry-sweep. Dry sweeping aerosolizes the aniline derivative. Gently cover the spilled solid with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust formation.
Step 3: Collect. Using a non-sparking dustpan and brush, scoop the damp absorbent and chemical into a hazardous waste bag.
Step 4: Decontaminate. Wash the spill surface with a 10% bleach solution (sodium hypochlorite degrades many amine/aniline derivatives), followed by a thorough wash with soap and water to remove any residual morpholine corrosives.
First Aid & Emergency Medical Response
Because this compound induces methemoglobinemia, standard first aid must be supplemented with specific observations for cyanosis.
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will drive the aniline deeper into the dermal layers.
Eye Contact: Flush eyes with water for 15–20 minutes, holding eyelids open. The morpholine moiety causes rapid corneal damage; time is critical.
Inhalation/Systemic Exposure: Move the victim to fresh air. Medical Alert: First responders must be informed that the patient was exposed to an aniline derivative. Monitor for signs of methemoglobinemia: blue lips/nail beds, dizziness, and shortness of breath[1]. The clinical antidote for severe methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg), which accelerates the enzymatic reduction of Fe³⁺ back to Fe²⁺.
Disposal and Waste Management
Improper disposal of alkyne-containing anilines can lead to hazardous polymerization or explosive reactions in waste carboys.
Segregation: Do NOT mix waste containing this compound with strong oxidizers, acids, or heavy metal waste (especially copper or silver salts used in click-chemistry).
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, clearly labeled solid hazardous waste container.
Liquid Waste: Halogenated or non-halogenated solvent waste containing this compound must be kept neutral or slightly basic. Acidic conditions can protonate the morpholine ring, altering solubility, while strong acids may react violently with the alkyne.
References
AccessMedicine. "Methemoglobinemia | Poisoning & Drug Overdose, 8e." McGraw Hill Medical. Available at:[Link]
INCHEM. "Morpholine (HSG 92, 1995) - Human Health Hazards, Prevention and Protection." International Programme on Chemical Safety. Available at: [Link]
National Center for Biotechnology Information (NCBI). "Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds." NIH. Available at: [Link]
Srce - Hrčak. "Mechanistic Study on Aniline-Induced Erythrocyte Toxicity." Scientific Journals of Croatia. Available at: [Link]